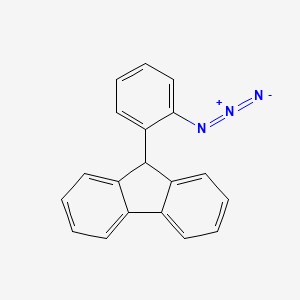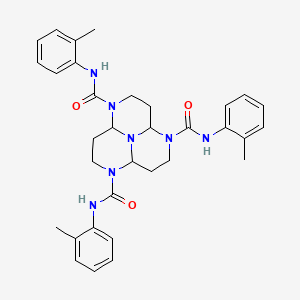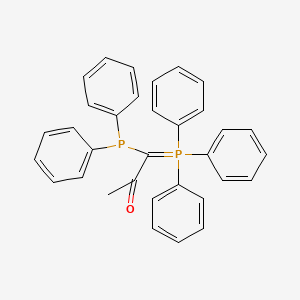
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- is a specialized organosilicon compound characterized by the presence of fluorine atoms and phenyl groups attached to a silane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- typically involves the reaction of dimethylphenylsilane with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
化学反应分析
Types of Reactions
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of bio-compatible materials and as a component in certain biochemical assays.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- involves its interaction with various molecular targets. The fluorine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
相似化合物的比较
Similar Compounds
Silane, 1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[1,1,1-trimethyl-: This compound has a similar structure but with trimethyl groups instead of dimethylphenyl groups.
Benzene, 1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis-: This compound features benzene rings instead of silane.
Ethane, 1,1,2,2-tetrafluoro-: A simpler compound with only ethane and fluorine atoms.
Uniqueness
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- is unique due to the presence of both fluorine atoms and phenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for specialized applications that similar compounds may not fulfill.
属性
CAS 编号 |
79035-75-9 |
|---|---|
分子式 |
C18H22F4Si2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
[2-[dimethyl(phenyl)silyl]-1,1,2,2-tetrafluoroethyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C18H22F4Si2/c1-23(2,15-11-7-5-8-12-15)17(19,20)18(21,22)24(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI 键 |
QVWBKKPHRQYLHC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)C(C(F)(F)[Si](C)(C)C2=CC=CC=C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



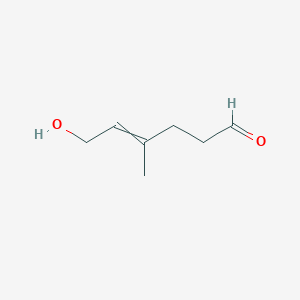

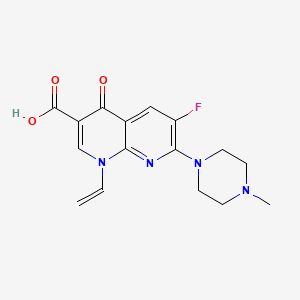
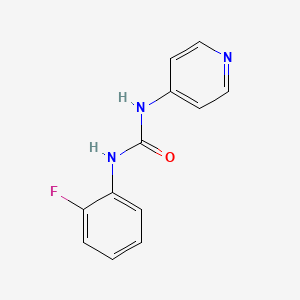
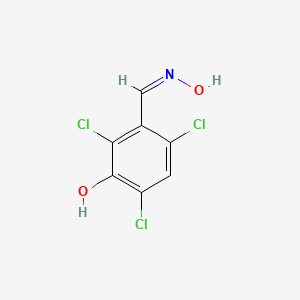
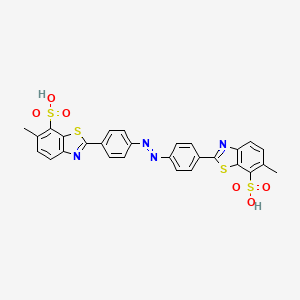
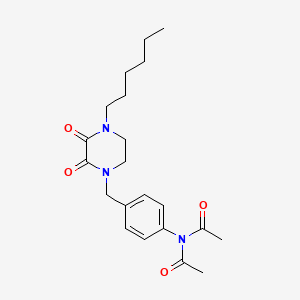
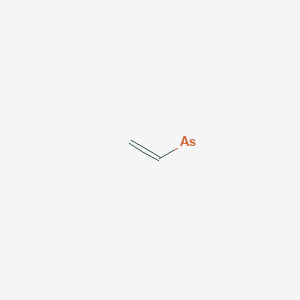
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
